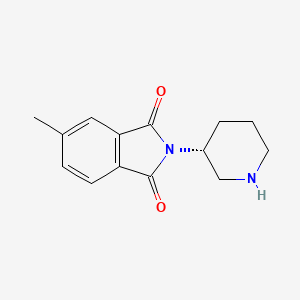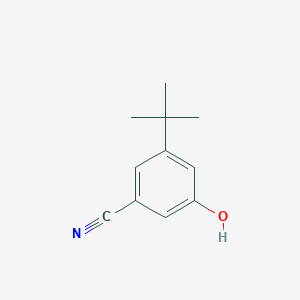![molecular formula C19H19N3O2 B8504316 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid](/img/structure/B8504316.png)
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid
Descripción general
Descripción
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of an isopropylamino group attached to a phthalazinyl ring, which is further connected to a methylbenzoic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired quality and quantity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzoate
- 3-(1-(Isopropylamino)phthalazin-6-yl)-4-methylbenzamide
Uniqueness
Compared to similar compounds, 4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C19H19N3O2 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
4-methyl-3-[1-(propan-2-ylamino)phthalazin-6-yl]benzoic acid |
InChI |
InChI=1S/C19H19N3O2/c1-11(2)21-18-16-7-6-13(8-15(16)10-20-22-18)17-9-14(19(23)24)5-4-12(17)3/h4-11H,1-3H3,(H,21,22)(H,23,24) |
Clave InChI |
CBFPANOQJSIIQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)O)C2=CC3=CN=NC(=C3C=C2)NC(C)C |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


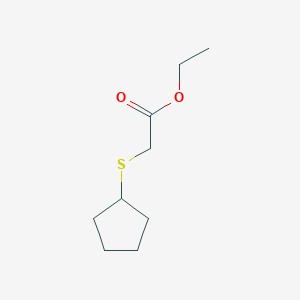
![2-Methylthio-4-[6-aminobenzimidazol-1-yl]pyrimidine](/img/structure/B8504266.png)
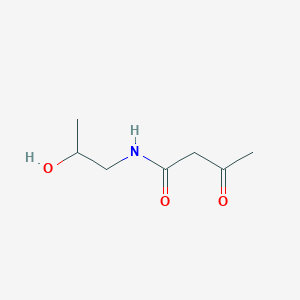


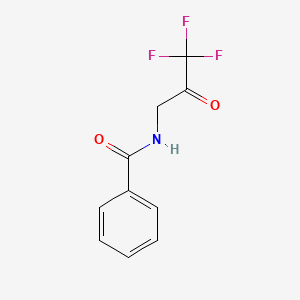
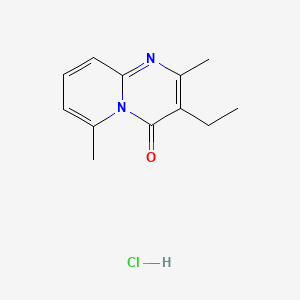
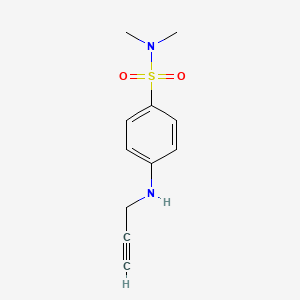
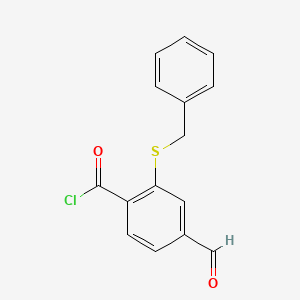
![N-(5-amino-2-methylphenyl)-4-(cyclopropylamino)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B8504305.png)
